molecular formula C16H13NO2 B13249726 Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

Cat. No.: B13249726
M. Wt: 251.28 g/mol
InChI Key: PYNNNNWQXGUYCU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an aromatic ester characterized by a benzoate core linked to a 3-aminophenyl group via an ethynyl bridge. Its molecular structure combines a planar aromatic system with a rigid, conjugated ethynyl spacer, which enhances electronic communication between the two aromatic rings. This compound is synthesized through Sonogashira coupling or similar cross-coupling reactions, enabling the formation of the carbon-carbon triple bond between the benzoate and aminophenyl moieties . Applications span materials science (e.g., organic semiconductors) and medicinal chemistry, where its structural motifs are leveraged for drug discovery .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[2-(3-aminophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3

InChI Key

PYNNNNWQXGUYCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogues and Key Differences

Compound Name Structural Features Unique Properties/Effects References
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate Amino group at para position on phenyl ring Enhanced electronic conjugation; altered binding affinity in biological systems due to amino group orientation
Methyl 4-(3-aminophenyl)benzoate Lacks ethynyl bridge; direct linkage of benzoate to 3-aminophenyl Reduced rigidity and conjugation; lower thermal stability in materials applications
Methyl 4-(2-(phenylethynyl)benzoate) Phenyl group instead of aminophenyl Absence of amino group reduces solubility in polar solvents; weaker hydrogen-bonding capacity
Methyl 3-(2-(4-aminophenyl)ethynyl)benzoate Benzoate substituent at meta position Altered steric and electronic profiles; distinct pharmacokinetics in drug delivery studies

Impact of Functional Groups and Substituents

  • Ethynyl Bridge: The ethynyl group in Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate confers rigidity and extended conjugation, critical for optoelectronic applications.
  • Amino Group Position: The meta-oriented amino group in the target compound vs. the para orientation in its isomer (Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate) modulates electron density distribution. This difference impacts reactivity in electrophilic substitution reactions and binding interactions with enzymes or receptors .
  • Substituent Effects: Compounds with halogen or methoxy substituents (e.g., ’s C2–C7 derivatives) exhibit distinct electronic properties.

Analytical Characterization

All compared compounds are characterized via ¹H NMR, ¹³C NMR, and HRMS (). The ethynyl group in the target compound generates distinct alkyne proton signals (δ 2.8–3.2 ppm) and carbon resonances (≈80–90 ppm for sp-hybridized carbons), absent in non-ethynyl analogs. Purity is confirmed via HPLC, with retention times varying based on polarity differences induced by substituents .

Research Findings and Implications

  • Synthetic Flexibility: The Sonogashira protocol allows modular synthesis of ethynyl-linked benzoates, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Biological Relevance: Positional isomerism (meta vs. para amino) significantly impacts pharmacological profiles, guiding drug design for targeted therapies .
  • Material Limitations: While the amino group enhances solubility, it may introduce undesired reactivity in high-temperature material processing, necessitating protective strategies .

Biological Activity

Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C16_{16}H15_{15}N1_{1}O2_{2} and a molecular weight of approximately 251.28 g/mol. The compound features a benzoate ester structure with a methyl group attached to the carboxylate portion and an ethynyl group connected to a phenyl ring that contains an amino substituent. These elements contribute to its reactivity and interaction with biological systems, particularly through π-π interactions and hydrogen bonding capabilities.

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions. The presence of the ethynyl group allows for enhanced π-π stacking interactions, while the amino group facilitates hydrogen bonding with various biological molecules. This unique combination may influence the activity of enzymes and receptors, suggesting potential applications in drug development.

Anticancer Potential

In vitro studies have demonstrated that derivatives of compounds similar to this compound possess anticancer properties. For instance, the design and synthesis of new derivatives have shown promising results in inhibiting cell proliferation and protein kinase activity, which are critical for cancer cell survival and growth . The structural similarity to known anticancer agents supports further exploration of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves a palladium-catalyzed Sonogashira cross-coupling reaction . This method combines a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under aerobic conditions. Common solvents used include tetrahydrofuran or dimethylformamide, with bases such as triethylamine facilitating the reaction .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoateC16_{16}H20_{20}O2_{2}SiContains trimethylsilyl group which enhances solubility
Methyl 4-(chloromethanyl)benzoateC16_{16}H16_{16}ClO2_{2}Chlorine substituent modifies reactivity
Methyl 4-(2-(phenylethynyl)benzoateC17_{17}H16_{16}O2_{2}Additional phenyl group increases π-conjugation

This table illustrates how the structural variations influence solubility, reactivity, and potential biological activity.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Activity : A study explored various derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that modifications to the amino and ethynyl groups significantly impacted their binding affinity and inhibitory potency against cancer cell lines .
  • Enzyme Modulation : Another investigation focused on the compound's interaction with enzymes involved in metabolic pathways. Results showed that it could effectively modulate enzyme activity, providing insights into its potential as a therapeutic agent for metabolic disorders.

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